molecular formula C9H10O5 B11765244 Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Cat. No.: B11765244
M. Wt: 198.17 g/mol
InChI Key: KDRPRNSKSMOEBC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylic acid.

    Reduction: Formation of ethyl 5-hydroxy-2-methyl-4-hydroxy-4H-pyran-3-carboxylate.

    Substitution: Formation of various substituted pyranone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate
  • 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyranone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-oxopyran-3-carboxylate

InChI

InChI=1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3

InChI Key

KDRPRNSKSMOEBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C(C1=O)O)C

Origin of Product

United States

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